N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
“N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide” is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and an ethanediamide linker bridging a 3,5-dimethylphenyl moiety. This structure combines key pharmacophoric elements: the 2-methoxyphenylpiperazine motif is associated with serotonin receptor binding (e.g., 5-HT1A), while the 3,5-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-14-18(2)16-19(15-17)25-23(29)22(28)24-8-9-26-10-12-27(13-11-26)20-6-4-5-7-21(20)30-3/h4-7,14-16H,8-13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLGXQUFLSGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with 2-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its binding affinity to various biological receptors, including dopamine and serotonin receptors.
Medicine: Potential therapeutic applications in treating neurological disorders due to its receptor-binding properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for N’-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and tissue distribution.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Based Compounds
Notes:
- Substituent Effects :
- Electron-donating groups (e.g., 3,5-dimethylphenyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., dichlorophenyl in 11c ). However, chloro-substituents often enhance receptor binding affinity due to increased polarity.
- The 2-methoxyphenyl group in both the target compound and 18F-FCWAY is critical for 5-HT1A receptor binding but introduces metabolic liabilities (e.g., defluorination in 18F-FCWAY).
- Linker Systems: The ethanediamide linker in the target compound contrasts with pentanamide ( ) or ester ( ) linkers.
Pharmacokinetic and Metabolic Comparisons
- 18F-FCWAY : Demonstrates significant defluorination in vivo, leading to skull radioactivity uptake that compromises PET imaging accuracy. Miconazole pretreatment inhibits defluorination, doubling brain radioactivity and tripling receptor-specific signal (hippocampus-to-cerebellum ratio) .
- However, this remains hypothetical without direct metabolic data.
- Ethyl Acetate Derivatives () : Compounds with trifluoromethyl groups (e.g., 10m, MW 616.2 [M+H]+ ) exhibit higher molecular weights and lipophilicity, which could prolong plasma half-life but reduce blood-brain barrier penetration.
Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H32N4O
- Molecular Weight : 368.5157 g/mol
- InChI : InChI=1/C22H32N4O/c1-5-23-20-7-6-9-24-22(20)26-13-11-25(12-14-26)10-8-19-15-17(2)21(27-4)18(3)16-19/h6-7,9,15-16,23H,5,8,10-14H2,1-4H3
Biological Activity
The compound exhibits various biological activities that have been the subject of multiple studies. Its pharmacological profile suggests potential applications in treating conditions such as benign prostatic hyperplasia (BPH) and possibly other disorders linked to neurotransmitter systems.
- Adrenergic Receptor Modulation : The compound has been noted for its antagonistic activity on α1-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure. This mechanism is particularly relevant for treating BPH, where α1-adrenoceptor antagonists can alleviate urinary symptoms by relaxing smooth muscle in the bladder neck and prostate .
- Dopamine Receptor Interaction : Research indicates that the compound may interact with dopamine D3 receptors, which are implicated in mood regulation and reward pathways. Modifications to the structure have shown varying affinities for these receptors, suggesting a nuanced approach to drug design could enhance therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Notable Research Findings
- Efficacy in BPH : A study highlighted the effectiveness of compounds similar to this compound in reducing urinary obstruction symptoms associated with BPH through α1-adrenoceptor antagonism .
- Selectivity and Potency : Research has shown that modifications to the piperazine ring can enhance selectivity towards specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
